REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[CH:6][N:5]=[C:4]([NH:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([O:16][CH3:17])=[CH:12][C:11]=2[O:18][CH3:19])[CH:3]=1.C([O-])=O.[NH4+]>C(O)C>[CH3:19][O:18][C:11]1[CH:12]=[C:13]([O:16][CH3:17])[CH:14]=[CH:15][C:10]=1[CH2:9][NH:8][C:4]1[CH:3]=[CH:2][N:7]=[CH:6][N:5]=1 |f:1.2|
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Name
|
|
Quantity
|
3.46 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=N1)NCC1=C(C=C(C=C1)OC)OC
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Name
|
|
Quantity
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140 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
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Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The solution was degassed
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Type
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ADDITION
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Details
|
10% palladium on carbon (0.98 g) was added
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Type
|
TEMPERATURE
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Details
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The reaction was cooled to room temperature
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Type
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FILTRATION
|
Details
|
filtered through pad of Celite™
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between dichloromethane (30 mL) and water (15 mL)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous MgSO4
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(CNC2=NC=NC=C2)C=CC(=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.94 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |